Methyl 2-(aminomethyl)-3-methylpentanoate

Catalog No.
S14085762
CAS No.
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(aminomethyl)-3-methylpentanoate

Product Name

Methyl 2-(aminomethyl)-3-methylpentanoate

IUPAC Name

methyl 2-(aminomethyl)-3-methylpentanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-4-6(2)7(5-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

UVCATMSZWBHBRD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN)C(=O)OC

Methyl 2-(aminomethyl)-3-methylpentanoate is an organic compound characterized by its unique chemical structure, which includes an amino group and a methyl ester. Its molecular formula is C₇H₁₅N₁O₂, and it features a pentanoate backbone with a methyl substitution at the third carbon and an aminomethyl group at the second carbon. This compound is part of a broader category of amino acid derivatives, which are critical in various biochemical processes and applications in medicinal chemistry.

  • Oxidation: The amino group can be oxidized to form imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can occur, where the amino group can replace the ester group, resulting in amide formation or other derivatives.

These reactions are significant for modifying the compound's structure for specific applications in medicinal chemistry and biochemistry.

Methyl 2-(aminomethyl)-3-methylpentanoate exhibits notable biological activity, particularly in influencing metabolic pathways. It interacts with enzymes involved in amino acid metabolism, potentially affecting processes such as protein synthesis and cell signaling. For instance, it may modulate the activity of leucine dehydrogenase, impacting the conversion of substrates relevant to cellular metabolism .

The synthesis of methyl 2-(aminomethyl)-3-methylpentanoate typically involves:

  • Esterification: The most common method is the esterification of 2-amino-3-methylpentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction forms the methyl ester while releasing water.
  • Alkylation: Another approach includes alkylating 3-methylpentanoic acid with formaldehyde and ammonia, followed by hydrogenation under high pressure and temperature conditions.

In industrial settings, these methods are often scaled up using continuous flow reactors to optimize yield and purity.

Methyl 2-(aminomethyl)-3-methylpentanoate has diverse applications:

  • Pharmaceuticals: It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting metabolic pathways.
  • Biochemical Research: The compound is utilized in studies exploring enzyme interactions and metabolic functions.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules .

Research indicates that methyl 2-(aminomethyl)-3-methylpentanoate interacts with specific enzymes involved in amino acid metabolism. These interactions can vary based on dosage; lower doses may enhance beneficial metabolic pathways while higher doses might lead to adverse effects. Understanding these interactions is critical for assessing its potential therapeutic applications .

Several compounds share structural similarities with methyl 2-(aminomethyl)-3-methylpentanoate:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-3-methylbutanoateC₆H₁₃N₁O₂Shorter carbon chain, fewer branching options
Methyl 2-amino-3-methylbenzoateC₉H₁₃N₁O₂Contains a benzene ring, affecting reactivity
Methyl 2-amino-3-methylpropanoateC₇H₁₅N₁O₂Similar backbone but differs in branching structure

Uniqueness

Methyl 2-(aminomethyl)-3-methylpentanoate is unique due to its specific molecular structure that imparts distinct chemical and physical properties compared to these similar compounds. Its particular arrangement allows for different reactivity patterns, solubility characteristics, and stability profiles, making it suitable for specific applications in research and industry.

The synthesis of methyl 2-(aminomethyl)-3-methylpentanoate demands rigorous stereochemical control to access its chiral isomers. Modern strategies leverage transition metal catalysis and enzymatic resolution to achieve high enantiomeric excess (ee).

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of α,β-unsaturated precursors represents a cornerstone method. For instance, (Z)-enamines derived from α-keto esters undergo hydrogenation using Rh(COD)₂BF₄ and chiral bisphosphine ligands like BDPMI (1.009), yielding α-amino esters with up to 97% ee. This method’s success hinges on ligand design, where electron-donating groups on phosphine ligands enhance enantioselectivity by stabilizing transition states through π-π interactions.

Copper-Mediated Conjugate Additions

Copper-phosphoramidite complexes enable enantioselective additions to α,β-unsaturated carbonyl compounds. A notable example involves the reaction of diethylzinc with methyl-3-nitropropenoate, catalyzed by Cu(I)-phosphoramidite 1.085, which affords nitroalkane adducts with 92% ee. Subsequent reduction and protection steps yield N-Boc-α-amino acids, precursors to methyl 2-(aminomethyl)-3-methylpentanoate.

Enzymatic Dynamic Kinetic Resolution

Engineered methyltransferases, such as SgvM VAV, catalyze enantioselective alkylation of α-keto acids using S-adenosylmethionine (SAM) analogs. This biocatalytic approach achieves total turnover numbers (TTN) exceeding 4,600 for methylated products, with e.r. values >99:1. Structural analysis reveals that mutations in flexible loop regions (e.g., F329V/A/V) expand substrate scope while maintaining stereocontrol.

Table 1: Comparative Performance of Stereoselective Methods

MethodCatalyst SystemEnantiomeric Excess (ee)Key Advantage
Rh-HydrogenationRh/BDPMI97%High selectivity for (Z)-enamines
Cu-Conjugate AdditionCu-Phosphoramidite92%Compatibility with nitro groups
Biocatalytic AlkylationSgvM VAV>99%Scalable, cofactor regeneration

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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